Diminazene - 1443105-71-2

Diminazene

Catalog Number: EVT-7956202
CAS Number: 1443105-71-2
Molecular Formula: C14H15N7
Molecular Weight: 281.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diminazene is a triazene derivative that is triazene in which each of the terminal nitrogens is substituted by a 4-carbamimidoylphenyl group. It has a role as an antiparasitic agent and a trypanocidal drug. It is a triazene derivative and a carboxamidine. It is a conjugate base of a diminazene(2+).
Diminazene, also known as Diminazine, 4,4'-(Diazoamino)benzamidine, 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide, diminazine aceturate, or Diminazene aceturate, is a trypanocidal agent. Major brands of Diminazene are Berenil, Pirocide, Ganasag, and Azidin. This substance is a solid. This compound belongs to the phenylhydrazines. These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group. Known drug targets of diminazene include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.
An effective trypanocidal agent.
Classification

Diminazene belongs to the class of compounds known as phenylhydrazines, which are characterized by a hydrazide group attached to a phenyl ring. Its IUPAC name is 4,4'-(diazoamino)benzamidine, and it can also be referred to by various other names such as 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide . The compound is classified as a small molecule and is primarily utilized in veterinary medicine and parasitology.

Synthesis Analysis

The synthesis of diminazene involves several key steps:

  1. Starting Materials: The synthesis typically begins with 4-aminobenzamidine hydrochloride, sodium nitrite, saturated sodium acetate, and concentrated hydrochloric acid .
  2. Diazotization Reaction: The first step involves the diazotization of 4-aminobenzamidine hydrochloride using sodium nitrite in an acidic medium at low temperatures to form a diazonium salt.
  3. Coupling Reaction: This diazonium salt is then coupled with another aromatic amine to produce diminazene. The reaction conditions are carefully controlled to avoid decomposition of the intermediates .
  4. Alternative Methods: Another method reported involves reacting p-nitrobenzamide with triethylamine and thionyl chloride to synthesize p-nitrobenzonitrile, followed by several steps including reduction and coupling reactions to achieve the final product .
  5. Yield Improvement: Modifications in the synthesis process have been introduced to improve yield and simplify the procedure, such as using urea during the diazotization step and optimizing solvent conditions .
Molecular Structure Analysis

Diminazene's molecular structure features:

  • Core Structure: The compound consists of a central triazene bridge connecting two amidine groups. This unique structure contributes to its biological activity.
  • Molecular Formula: C14H15N7C_{14}H_{15}N_7
  • Molecular Weight: The average molecular weight is approximately 281.31 g/mol .
  • 3D Structure: The three-dimensional conformation of diminazene can be analyzed through various computational chemistry techniques, revealing its potential interactions with biological targets.
Chemical Reactions Analysis

Diminazene undergoes several chemical reactions that are critical for its function:

  1. Reactivity with Biological Targets: Diminazene interacts with various enzymes and biological molecules, including trypsin-like proteases and transcriptional regulators, impacting their activity .
  2. Mechanistic Studies: Research indicates that diminazene disrupts cellular processes by affecting proton motive force and pH levels within bacterial cells, leading to bacteriostatic effects against certain pathogens .
  3. Stability Considerations: Diminazene is known for its instability in aqueous solutions; hence formulations often include stabilizers or are prepared in specific solvents to maintain efficacy .
Mechanism of Action

Diminazene exerts its pharmacological effects primarily through:

  • Inhibition of Protozoan Growth: It interferes with nucleic acid synthesis in protozoan parasites by targeting specific metabolic pathways essential for their survival.
  • Reactive Oxygen Species Generation: Diminazene has been shown to induce the production of reactive oxygen species within cells, leading to oxidative stress that can damage cellular components .
  • pH Disruption: The compound affects intracellular pH levels, which can alter enzyme activities and metabolic processes within target organisms .
Physical and Chemical Properties Analysis

Diminazene exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a solid or crystalline powder.
  • Solubility: Diminazene is poorly soluble in water but can be formulated as diminazene aceturate for better solubility in pharmaceutical applications.
  • Stability: The compound has limited stability in aqueous environments, necessitating careful formulation strategies during preparation for therapeutic use .
Applications

Diminazene has diverse applications in both veterinary medicine and research:

  1. Veterinary Use: It is primarily used for treating trypanosomiasis in livestock and pets, helping manage diseases caused by Trypanosoma species.
  2. Research Applications: Diminazene serves as a model compound in pharmacological studies aimed at understanding drug interactions with protozoan parasites and exploring new therapeutic strategies against resistant strains .
  3. Potential Antibacterial Activity: Recent studies have explored its antibacterial properties against Shiga-toxin-producing Escherichia coli strains, indicating broader applications beyond parasitic infections .
Historical Development and Initial Applications

Discovery and Early Synthesis of Diminazene Aceturate

Diminazene aceturate (C₁₄H₁₅N₇·2C₄H₇NO₃; MW: 515.5 g/mol) was first synthesized in 1955 as an aromatic diamidine compound. The initial synthesis by Hochst involved reacting 4-aminobenzamidine hydrochloride with sodium nitrite (NaNO₂) and hydrochloric acid under low-temperature conditions, yielding the unstable free base. To improve pharmaceutical properties, Brodersen subsequently developed the aceturate salt formulation through a 24-hour methanol-based reaction, enhancing aqueous stability and solubility [1] [6]. The structural core features two amidine groups linked by a triazene bridge, enabling DNA intercalation—a property central to its trypanocidal activity [1]. Early biochemical studies revealed its preferential binding to adenine-thymine-rich regions of kinetoplast DNA in trypanosomes, causing irreversible loss of this mitochondrial DNA and parasite death [1] [4].

Table 1: Key Chemical and Biochemical Properties of Diminazene Aceturate

PropertyDetail
IUPAC Name2-acetamidoacetic acid; 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide
Molecular FormulaC₁₄H₁₅N₇·2C₄H₇NO₃
Mechanism of ActionKinetoplast DNA binding and disruption
Primary Molecular TargetMinor groove of double-stranded DNA (A-T rich regions)
Stability EnhancementAceturate salt formulation (1955)

Evolution of Antiparasitic Use in Veterinary Medicine

Diminazene aceturate (marketed as Berenil) became a cornerstone veterinary chemotherapeutic agent against extracellular blood parasites. Its efficacy spans:

  • Trypanosoma spp.: Including T. congolense, T. brucei, and T. vivax in cattle, horses, and camels [1] [9]
  • Babesia spp.: Such as B. bovis, B. canis, and B. gibsoni in dogs and livestock [1] [7]

In murine models, a single dose (3.5 mg/kg) cleared T. brucei parasitemia within 24 hours and extended survival by >30 days [3] [9]. Similarly, cattle studies demonstrated >90% cure rates for acute T. congolense infections when treated early [1]. However, decades of use revealed significant challenges:

  • Drug Resistance: T. congolense developed tolerance via reduced drug uptake through the P2 nucleoside transporter [1] [5]. Resistance rates exceeded 50% in East African isolates by 2008 [1].
  • Pharmacokinetic Limitations: Poor blood-brain barrier penetration restricted efficacy against neurological stages [3] [8].

Innovative approaches emerged to overcome these issues:

  • Nanoparticulate Delivery: Porous cationic nanoparticles (70 DGNP+) achieved 80% drug entrapment efficiency, protecting diminazene from oxidation and enhancing in vitro trypanocidal activity [3].
  • Combination Therapies: Co-administration with piroxicam (NSAID) enabled curative effects at subtherapeutic diminazene doses (1–2 mg/kg) in T. brucei-infected mice [2].

Table 2: Veterinary Applications Against Major Pathogens

ParasiteHost SpeciesEfficacyResistance Documented
Trypanosoma bruceiCattle, Horses>90% clearance (acute phase)Yes (P2 transporter defects)
Trypanosoma congolenseCattle, Camels70–85% clearanceWidespread
Babesia bovisCattleSuppresses parasitemiaLimited
Babesia canisDogsCurative at 3.5 mg/kgNo

Transition to Experimental Human Trypanosomiasis Therapy

Despite being unlicensed for humans, diminazene aceturate saw experimental use against Human African Trypanosomiasis (HAT) due to therapeutic gaps:

  • Early-Stage HAT: Used off-label as a pentamidine alternative for T. gambiense infections, particularly during drug shortages [5] [8]. The WHO included it in technical reports as a trypanocide, though formal regulatory approval was never pursued [5].
  • Late-Stage Challenges: Inability to cross the blood-brain barrier prevented efficacy in meningoencephalitic stages, necessitating melarsoprol or eflornithine [5] [8].

Clinical observations revealed paradoxical immunomodulatory effects during infections:

  • Diminazene treatment reduced serum IL-6, TNF-α, and IFN-γ by >60% in T. congolense-infected mice, mitigating lethal inflammatory responses [4].
  • It suppressed LPS-induced cytokine storms in macrophages, suggesting utility in sepsis management [4] [10].

Research shifted to drug repositioning and novel formulations:

  • ACE2 Activation: Diminazene was identified as an angiotensin-converting enzyme 2 (ACE2) activator, spurring trials in pulmonary hypertension and liver fibrosis [6] [10]. In cholestatic liver injury models, it inhibited TGF-β1 and collagen deposition by >50% independently of ACE2 [10].
  • Nanotechnology: Efforts to enhance CNS delivery focused on lipid-drug conjugates to target cerebral trypanosomes [3] [8].

Table 3: Experimental Human Applications and Innovations

Application AreaMechanistic InsightExperimental Outcome
Early-stage HAT (off-label)DNA binding similar to veterinary useLimited efficacy; no CNS penetration
ImmunomodulationSuppression of pro-inflammatory cytokinesReduced mortality in septic shock models
ACE2 activationAngiotensin II conversion to Ang-(1-7)Antifibrotic effects in liver/kidney models
Nanoparticulate deliveryEnhanced stability and targeted release80% entrapment efficiency; improved in vitro efficacy

Properties

CAS Number

1443105-71-2

Product Name

Diminazene

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

InChI

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)

InChI Key

XNYZHCFCZNMTFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.